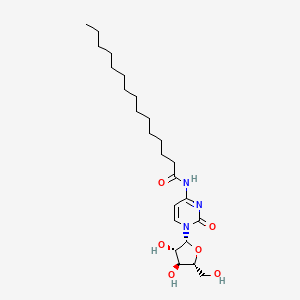
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- is a synthetic nucleoside analog. It is structurally related to cytosine, one of the four main bases found in DNA and RNA. This compound is characterized by the presence of a pentadecanoyl group attached to the N4 position of the cytosine base, and an arabinofuranosyl sugar moiety linked to the N1 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- typically involves the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of the arabinofuranosyl sugar are protected using suitable protecting groups.
Glycosylation: The protected sugar is then glycosylated with cytosine to form the nucleoside.
Acylation: The N4 position of the cytosine base is acylated with pentadecanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N4 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is used in studies of DNA and RNA interactions, as well as in the development of nucleoside-based probes.
Industry: The compound can be used in the synthesis of novel nucleoside analogs for various industrial applications.
Mécanisme D'action
The mechanism of action of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The pentadecanoyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can be phosphorylated to its active triphosphate form, which can then be incorporated into nucleic acids, leading to chain termination or other disruptions in nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-STEAROYL-: This compound has a stearoyl group instead of a pentadecanoyl group.
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MYRISTOYL-: This compound has a myristoyl group instead of a pentadecanoyl group.
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-DEANOYL-: This compound has a decanoyl group instead of a pentadecanoyl group.
Uniqueness
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- is unique due to the presence of the pentadecanoyl group, which may confer distinct lipophilic properties and biological activities compared to its analogs with different acyl groups.
Propriétés
Numéro CAS |
59252-35-6 |
|---|---|
Formule moléculaire |
C24H41N3O6 |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pentadecanamide |
InChI |
InChI=1S/C24H41N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(29)25-19-15-16-27(24(32)26-19)23-22(31)21(30)18(17-28)33-23/h15-16,18,21-23,28,30-31H,2-14,17H2,1H3,(H,25,26,29,32)/t18-,21-,22+,23-/m1/s1 |
Clé InChI |
KPDUJONFVNUHQT-TWHAJKEOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















